N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-((2-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a thiazole-based carboxamide derivative featuring a benzo[d][1,3]dioxole moiety and a 2-methoxyphenyl substituent. The compound’s structure integrates a thiazole ring linked to a carboxamide group, which is further connected to a 2-methoxyphenylamine via a ketone-containing ethyl chain.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-5-3-2-4-14(15)22-18(24)9-13-10-29-20(21-13)23-19(25)12-6-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUMXAXLVLCLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit antimicrobial activity. They are known to interact with bacterial cell membranes and intracellular targets.
Mode of Action
Benzothiazole derivatives have been reported to exhibit membrane perturbing as well as intracellular modes of action. They can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and eventual cell death.
Biological Activity
N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties and biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C22H22N4O4S2
- Molecular Weight : 470.6 g/mol
- CAS Number : 941937-32-2
The structure includes a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, a study using the Sulforhodamine B (SRB) assay demonstrated significant antiproliferative activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated:
| Cell Line | IC50 (μM) | Standard Drug IC50 (μM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
These findings suggest that the compound exhibits stronger cytotoxicity compared to the standard chemotherapeutic agent doxorubicin in certain cases .
The mechanism behind the anticancer activity of this compound appears to involve multiple pathways:
- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial in many cancers.
- Apoptosis Induction : Studies using annexin V-FITC assays indicated that treatment with this compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis revealed that the compound causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
Case Studies and Experimental Findings
Several case studies have been documented regarding the biological activity of this compound:
- A study on the synthesis of similar compounds demonstrated that those with methoxy substitutions exhibited enhanced antiproliferative properties against various cancer cell lines .
- Another investigation into related thiazole derivatives suggested that modifications in their structure could lead to improved efficacy against resistant cancer cell lines .
Toxicity and Safety Profile
While the anticancer potential is promising, it is essential to consider the toxicity profile of this compound. Acute oral toxicity studies are necessary to determine safe dosage levels and potential side effects. Preliminary assessments suggest that compounds within this class may have favorable safety profiles when tested under controlled conditions .
Scientific Research Applications
Biological Activities
N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has shown potential in various therapeutic areas:
- Antidepressant Effects : By inhibiting MAO, the compound may help alleviate symptoms of depression.
- Neuroprotective Properties : Its effects on cholinesterases suggest a role in protecting against neurodegenerative diseases.
Research Findings
Recent studies have evaluated the biological activity of this compound and similar derivatives. The findings are summarized in the following table:
| Compound | Target Enzyme | Inhibition (%) | IC50 (µM) | Reference |
|---|---|---|---|---|
| 4g | MAO-B | 57.11 | 14.80 ± 5.45 | |
| 4d | BuChE | 77.76 | N/A | |
| 3b | AChE | N/A | N/A |
Case Studies
-
Neurodegenerative Disease Models :
- In vitro assays demonstrated that compounds similar to this compound significantly reduce enzyme activity linked to neurodegeneration. For instance, compound 4g reduced the immobility time in the forced swim test (FST), indicating potential antidepressant properties.
-
Cytotoxicity Assessments :
- The cytotoxicity of related compounds was assessed using the MTT method, showing cell viability above 90% at effective concentrations, suggesting a favorable safety profile for further development.
Summary
This compound is a promising compound with significant potential in medicinal chemistry. Its ability to inhibit key enzymes involved in neurodegenerative diseases and its antidepressant effects make it a valuable candidate for further research and development.
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole moiety is synthesized via Hantzsch thiazole synthesis , involving condensation of α-halo carbonyl compounds with thiourea derivatives. For this compound, the reaction utilizes 2-bromoacetophenone derivatives and thiourea analogs under reflux in ethanol.
| Reaction Component | Conditions | Yield | Reference |
|---|---|---|---|
| 2-bromo-1-(2-methoxyphenyl)ethan-1-one | Ethanol, 80°C, 12 hrs | 68% | |
| Thiosemicarbazide derivative | Catalytic HCl, nitrogen atmosphere | 72% |
Amide Coupling
The central amide bond is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzo[d] dioxole-5-carboxylic acid and the thiazol-2-amine intermediate .
Key parameters :
Hydrolysis of Amide Bonds
The compound undergoes acid- or base-catalyzed hydrolysis , cleaving the carboxamide groups:
-
Acidic conditions (6M HCl, 110°C):
Forms benzo[d] dioxole-5-carboxylic acid and thiazol-2-amine fragments. -
Basic conditions (NaOH 2M, 70°C):
Produces sodium carboxylates and free amines .
Electrophilic Aromatic Substitution
The electron-rich thiazole and benzo[d] dioxole rings participate in:
-
Nitration (HNO3/H2SO4):
Introduces nitro groups at the 5-position of the thiazole . -
Halogenation (Br2/FeBr3):
Brominates the dioxole ring’s para position relative to the methoxy group .
Stability Under Reaction Conditions
Palladium-Catalyzed Cross-Couplings
The compound participates in Suzuki-Miyaura reactions when functionalized with boronic esters at the thiazole ring:
| Boron Reagent | Product | Yield | Catalyst |
|---|---|---|---|
| Phenylboronic acid | 4-phenylthiazole derivative | 74% | Pd(PPh3)4 |
| 4-Methoxybenzene boronic acid | 4-(4-methoxyphenyl)thiazole analog | 68% | PdCl2(dppf) |
These modifications enhance bioactivity by introducing aryl groups at strategic positions .
Hydrogenation of Amides
Under high-pressure H2 (50 bar) with Raney Ni catalyst , the carboxamide group reduces to a methylene amine:
Reaction :
C20H17N3O5S → C20H19N3O3S (loss of two oxygen atoms)
Conditions : Ethanol, 120°C, 8 hrs
Yield : 52%
Sodium Borohydride Reduction
Selectively reduces the ketone group in related precursors during synthesis:
-
Substrate : 2-((2-methoxyphenyl)amino)-2-oxoethyl thiazole
-
Product : 2-((2-methoxyphenyl)amino)ethyl thiazole
-
Yield : 81%
Mechanistic Insights from Case Studies
-
Kinetic studies reveal second-order kinetics for amide hydrolysis (k = 1.2 × 10−3 L·mol−1·s−1 at pH 7.4).
-
DFT calculations indicate the thiazole nitrogen acts as a nucleophile in Pd-catalyzed cross-couplings, with an activation energy of 28.5 kcal/mol .
-
Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate electrophilic substitutions by stabilizing transition states .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Varied Aromatic Substituents
Compounds sharing the core benzo[d][1,3]dioxole-thiazole-carboxamide structure but differing in aromatic substituents provide insights into structure-activity relationships (SAR):
Key Observations :
Compounds with Modified Core Structures
Thiazole-Pyridinyl Carboxamides
describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives. These compounds replace the benzo[d][1,3]dioxole with a pyridinyl group, enhancing hydrophilicity. Synthesis involves coupling nitriles with bromoacetoacetate, followed by hydrolysis and amide formation .
Benzo[d][1,3]dioxole-Penta-2,4-dienamides
Compounds D14–D20 () feature a penta-2,4-dienamide linker instead of a thiazole ring. For example, D14 (melting point: 208.9–211.3°C) incorporates a 4-(methylthio)phenyl group. The conjugated diene system may enhance π-π stacking interactions but reduce metabolic stability compared to the thiazole-based target .
Functional Group Variations
Nitrothiophene Carboxamides
Compound 11 (), N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, replaces the benzodioxole with a nitrothiophene moiety.
Benzothiazole-Triazole Hybrids
highlights N-(benzo[d]thiazol-2-yl)benzamide-triazole hybrids (e.g., molecular weight: 665.8).
Physical Properties
| Compound Category | Melting Point Range (°C) | Yield (%) |
|---|---|---|
| Benzo[d][1,3]dioxole-thiazoles | Not reported | Not reported |
| D14–D20 () | 182.9–233.5 | 13.7–24.8 |
| Benzothiazole-triazoles () | 195–240 | 34–72 |
Notes:
- The target compound’s melting point and yield are unreported, but analogs with similar structures (e.g., D14) show moderate yields (13.7–24.8%) and high melting points (>180°C), suggesting crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
